2-Amino-3-chloro-5-(trifluoromethyl)pyridine CAS number and properties
2-Amino-3-chloro-5-(trifluoromethyl)pyridine CAS number and properties
CAS Number: 79456-26-1
This document provides a comprehensive technical overview of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine, a key fluorinated building block for researchers, scientists, and professionals in the fields of agrochemical and pharmaceutical development.
Chemical and Physical Properties
2-Amino-3-chloro-5-(trifluoromethyl)pyridine is a substituted pyridine derivative that serves as a critical intermediate in the synthesis of complex organic molecules. Its trifluoromethyl group and chlorine and amine substituents impart unique chemical properties that are leveraged in the development of bioactive compounds.
Table 1: Physicochemical Properties of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine
| Property | Value | Reference(s) |
| CAS Number | 79456-26-1 | [1][2][3] |
| Molecular Formula | C₆H₄ClF₃N₂ | [1][3][4] |
| Molecular Weight | 196.56 g/mol | [1][3][4] |
| Appearance | White to light yellow/orange crystalline powder | [5] |
| Melting Point | 86-90 °C (lit.) | [1][6] |
| 94.0-97.0 °C | [5] | |
| Boiling Point | 229.7 ± 40.0 °C at 760 mmHg | [6] |
| Density | 1.5 ± 0.1 g/cm³ | [6] |
| InChI Key | WXNPZQIRDCDLJD-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C1=C(C=NC(=C1Cl)N)C(F)(F)F | [2] |
| Purity Assay | ≥97% | [1] |
Safety and Handling
Proper handling of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine is essential to ensure laboratory safety. The compound is classified as harmful and requires appropriate personal protective equipment (PPE) and storage conditions.
Table 2: GHS Hazard and Precautionary Information
| Category | Code | Description | Reference(s) |
| Pictogram | GHS07 | Exclamation Mark | [1] |
| Signal Word | Warning | [1] | |
| Hazard Statements | H302 | Harmful if swallowed. | [1][3][5] |
| H412 | Harmful to aquatic life with long lasting effects. | [1][3][5] | |
| Precautionary Statements | P270 | Do not eat, drink or smoke when using this product. | [3][5] |
| P273 | Avoid release to the environment. | [1][5] | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [1][3] | |
| P330 | Rinse mouth. | [1][3] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [3][5] |
Recommended Handling and Storage:
-
Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection. A dust mask (type N95 or equivalent) is recommended.[1]
-
Ventilation: Use only outdoors or in a well-ventilated area.
-
Storage: Store in a cool (10°C - 25°C), dry, and well-ventilated place.[3] Keep the container tightly closed.
Applications in Research and Development
2-Amino-3-chloro-5-(trifluoromethyl)pyridine is a versatile building block primarily utilized in the synthesis of agrochemicals and as a scaffold for potential pharmaceutical compounds.[7][8] The trifluoromethylpyridine (TFMP) moiety is a key structural motif in many active ingredients due to the unique physicochemical properties imparted by the fluorine atoms.
Agrochemical Synthesis
This compound is a crucial precursor for several commercial pesticides.
-
Fungicides: It is a key intermediate in the synthesis of Fluopyram .[1] Fluopyram is a broad-spectrum fungicide that functions by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi.[6]
-
Insecticides: A notable application is in the synthesis of N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea.[7] This compound belongs to the benzoylurea class of insecticides, which act as insect growth regulators by inhibiting chitin synthesis.
-
Nematicides: It is used in the preparation of the nematicide Fluazaindolizine .[9]
Pharmaceutical Research
The pyridine nucleus substituted with amino, chloro, and trifluoromethyl groups is a pharmacophore of interest. Derivatives have been investigated for a range of biological activities, including potential anti-tumor properties.[9][10]
Experimental Protocols & Workflows
The following sections detail methodologies for the synthesis of key derivatives using 2-Amino-3-chloro-5-(trifluoromethyl)pyridine as a starting material.
Synthesis of N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea
This protocol is based on the reaction described in U.S. Patent US4349681A for the creation of a potent insecticidal agent.[7]
Reaction Scheme: 2-Amino-3-chloro-5-(trifluoromethyl)pyridine + 2,6-Difluorobenzoylisocyanate → N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea
Methodology:
-
Reactant Preparation: In a suitable reaction vessel, dissolve 2-Amino-3-chloro-5-(trifluoromethyl)pyridine in an anhydrous, inert solvent such as toluene.
-
Reaction Initiation: While stirring the solution, add an equimolar amount of 2,6-difluorobenzoylisocyanate.
-
Reaction Conditions: Gently heat the reaction mixture to approximately 40°C.
-
Monitoring: Maintain the temperature and continue stirring for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture. The product, N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea, may precipitate from the solution. The solid can be collected by filtration, washed with a cold solvent, and dried.
-
Purification: If necessary, the product can be further purified by recrystallization or column chromatography. The target compound is reported to have a melting point of 214-217°C.[7]
Biological Pathway Involvement of Derivatives
While 2-Amino-3-chloro-5-(trifluoromethyl)pyridine is an intermediate, its derivatives have well-defined biological activities. For instance, Fluopyram, synthesized from a related intermediate, targets a critical metabolic pathway in fungi.
Mechanism of Action: Fluopyram Fluopyram is a Succinate Dehydrogenase Inhibitor (SDHI). It binds to Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain.[6] This binding blocks the oxidation of succinate to fumarate, thereby halting cellular respiration and ATP production in the target pathogen, leading to fungal cell death.
Spectroscopic Data
Structural confirmation of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine is typically achieved through standard spectroscopic methods. While raw data is not presented here, analytical spectra are available for reference through various databases.
Table 3: Availability of Spectroscopic Data
| Technique | Availability / Source |
| ¹H NMR | Available. Data provided by Tokyo Kasei Kogyo Company, Ltd. via PubChem.[11] |
| ¹³C NMR | Available. Data provided by Tokyo Kasei Kogyo Company, Ltd. via PubChem.[11] |
| FT-IR | Available. Spectra provided by Aldrich and Wiley-VCH GmbH via PubChem.[11] |
| Mass Spec. | Available. GC-MS data provided by NIST via PubChem.[11] |
| UPLC/LC-MS | Analytical data available from commercial suppliers.[12] |
A study published in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy provides detailed structural and spectroscopic analysis of the title compound.[10] Researchers are encouraged to consult this and other primary literature for in-depth spectral interpretation.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. CN113620867A - Synthesis method of fluopyram - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-Amino-3-chloro-5-(trifluoromethyl)pyridine 97 79456-26-1 [sigmaaldrich.com]
- 5. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
- 6. Fluopyram | C16H11ClF6N2O | CID 11158353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | 79456-26-1 | FA10824 [biosynth.com]
- 9. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR [m.chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 79456-26-1|2-Amino-3-chloro-5-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]
